(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide
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Overview
Description
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The final steps involve the addition of the amino and isopropyl groups under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-((S)-1-phenylpyrrolidin-3-yl)-N-isopropylpropanamide
- (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide
Uniqueness
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its chiral nature allows for selective interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIJTAAKWILPS-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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